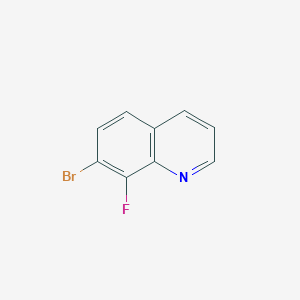

7-溴-8-氟喹啉

描述

7-Bromo-8-fluoroquinoline is a chemical compound with the CAS Number: 1375107-95-1 . It has a molecular weight of 226.05 and its IUPAC name is 7-bromo-8-fluoroquinoline . It is typically stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

The molecular formula of 7-Bromo-8-fluoroquinoline is C9H5BrFN . The InChI code is 1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H .Physical And Chemical Properties Analysis

7-Bromo-8-fluoroquinoline is a solid or liquid at room temperature . It has a density of 1.6±0.1 g/cm3 , a boiling point of 295.7±20.0 °C at 760 mmHg , and a flash point of 132.6±21.8 °C .科学研究应用

光敏保护基团

- 双光子激发 (2PE): 8-溴-7-羟基喹啉 (BHQ) 用于生理研究中的“笼状”化合物,通过经典单光子激发 (1PE) 和 2PE 有效光解,由于其最小的组织破坏和深层组织穿透能力,因此对实时和活体组织研究具有重要意义 (Zhu, Pavlos, Toscano, & Dore, 2006)。

抗菌特性

- 8-硝基氟喹诺酮衍生物: 氟喹诺酮的新衍生物,包括在 7 和 8 位上进行修饰的衍生物,已显示出对革兰氏阳性和革兰氏阴性菌株的有趣抗菌活性 (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007)。

荧光探针和传感

- 促荧光配体和传感阳离子: 具有扩展荧光团的 8-羟基喹啉衍生物专为基于荧光的传感器阵列而设计,提供开启和比例信号输出以检测阳离子分析物 (Palacios, Wang, Montes, Zyryanov, Hausch, Jursíková, & Anzenbacher, 2007)。

肿瘤检测和抗肿瘤活性

- σ2 受体配体: 7-溴和氟取代化合物显示出作为 PET 放射性示踪剂的潜力,用于成像实体瘤,靶向肿瘤细胞中的 σ2 受体 (Rowland, Tu, Xu, Ponde, Mach, & Welch, 2006)。

- 抗肿瘤抑制剂: 7-氟-4-苯氨基喹啉化合物已开发为抗肿瘤抑制剂,对各种癌细胞系显示出显着的活性 (Liu, Luan, Kong, Zhang, & Wang, 2015)。

腐蚀监测

- 用于腐蚀检测的环氧涂层: 环氧涂层中使用的 8-羟基喹啉可以有效检测腐蚀过程中产生的 Fe2+/Fe3+ 离子,为早期腐蚀检测提供了一种有前景的方法 (Roshan, Dariani, & Mokhtari, 2018)。

与生物系统的相互作用

- 与溶菌酶的相互作用: 探索含氟化合物与溶菌酶等蛋白质相互作用的研究揭示了这些化合物的生物相互作用和潜在途径 (Hemalatha, Madhumitha, Al-Dhabi, & Arasu, 2016)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

Quinoline-based compounds, which 7-bromo-8-fluoroquinoline belongs to, are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Fluorinated quinolines, in general, are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biochemical Pathways

Quinoline-based compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.

Result of Action

Quinoline-based compounds are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .

生化分析

Biochemical Properties

It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, can enhance the biological activity of the compounds . This suggests that 7-Bromo-8-fluoroquinoline may interact with various enzymes, proteins, and other biomolecules, but the specific nature of these interactions is yet to be determined.

Cellular Effects

Given the known properties of other quinolines, it is possible that 7-Bromo-8-fluoroquinoline could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

7-bromo-8-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAZGUVDWLARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1375107-95-1 | |

| Record name | 7-bromo-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752612.png)

![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)

![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)

![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2752633.png)